molecular formula C20H25N3O4 B3458121 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B3458121
M. Wt: 371.4 g/mol
InChI Key: ZKBKTZNJNCRWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has gained significant attention in the scientific community due to its potential therapeutic applications and its mechanism of action on the central nervous system.

Mechanism of Action

1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are located in the central nervous system. This results in the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to induce a range of biochemical and physiological effects in animal models. Studies have demonstrated that 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can increase locomotor activity, induce hyperthermia, and alter circadian rhythms. Additionally, 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, its selective serotonin receptor agonist activity makes it a useful tool for studying the role of serotonin in various neurological disorders. However, the limitations of 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine include its potential for abuse and its limited selectivity for specific serotonin receptors.

Future Directions

There are several potential future directions for research on 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of new drugs that target specific serotonin receptors and have fewer side effects compared to traditional medications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential therapeutic applications for various neurological disorders. Finally, research on the potential for abuse and addiction associated with 1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also needed to fully understand its safety profile.

Scientific Research Applications

1-(3-pyridinylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a promising candidate for the development of new drugs with fewer side effects compared to traditional medications.

properties

IUPAC Name

pyridin-3-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)14-22-7-9-23(10-8-22)20(24)16-5-4-6-21-13-16/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBKTZNJNCRWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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